2-Methylene-1,3-dioxepane
Overview
Description
Synthesis Analysis
2-Methylene-1,3-dioxepane is synthesized from 2-bromo-methyl-5,6-dihydroxy-1,3-dioxepanes through a series of chemical reactions. The synthesis process involves the use of elemental analysis, IR, 1H NMR, and 13C NMR spectroscopy to confirm the structure of the synthesized compound. This meticulous approach ensures the precise formation of 2-methylene-1,3-dioxepane with desired structural integrity (Moszner, Völkel, Rheinberger, & Klemm, 1997).
Molecular Structure Analysis
The molecular structure of 2-methylene-1,3-dioxepane is characterized by advanced spectroscopic techniques, including IR, 1H NMR, and 13C NMR. These analytical methods provide detailed insights into the compound's molecular geometry, confirming the bicyclic nature and the presence of methylene and dioxepane rings. This structural characterization is crucial for understanding the reactivity and polymerization behavior of 2-methylene-1,3-dioxepane (Moszner et al., 1997).
Chemical Reactions and Properties
2-Methylene-1,3-dioxepane undergoes radical and cationic polymerization, leading to the formation of highly viscous polymers. The polymerization process is influenced by factors such as initiator type and polymerization conditions. Notably, radical polymerization with initiators like 2,2'-azoisobutyronitrile (AIBN) and di-tert-butyl peroxide (DtBPO) facilitates ring-opening polymerization, whereas cationic photopolymerization favors vinyl polymerization. This dual polymerization behavior highlights the compound's versatility in polymer synthesis (Moszner et al., 1997).
Physical Properties Analysis
The physical properties of 2-methylene-1,3-dioxepane and its polymers, such as viscosity and volume changes during polymerization, are critical for their practical applications. The negative volume changes associated with the polymerization of 2-methylene-1,3-dioxepane in bulk indicate the compound's unique behavior under polymerization conditions, affecting the polymer's final properties and applications (Moszner et al., 1997).
Chemical Properties Analysis
The chemical properties of 2-methylene-1,3-dioxepane, including its reactivity in polymerization and the resulting polymer's chemical stability, are influenced by its molecular structure. The ability to undergo both radical and cationic polymerizations makes 2-methylene-1,3-dioxepane a versatile monomer for creating polymers with diverse properties. These properties can be tailored through the careful selection of polymerization conditions and initiators, enabling the synthesis of polymers for specific applications (Moszner et al., 1997).
Scientific Research Applications
1. Thermoresponsive Polymers and Hydrogels
- Application Summary: 2-Methylene-1,3-dioxepane is used in the synthesis of thermoresponsive degradable polymers and hydrogels. These materials are considered promising for the development of smart drug delivery carriers that can be applied in the human body .
- Methods of Application: The polymers and hydrogels are prepared by radical copolymerization of 2-methylene-1,3-dioxepane and N,N-dimethylacrylamide. The obtained polymers exhibit low critical solution temperature-type phase separation and a swelling-deswelling behavior .
- Results: Under alkaline conditions (pH 11.3), these materials degraded and turned into water-soluble oligomers. In addition, the hydrogels self-degraded in PBS due to the decreased pH of the inner hydrogel .
2. Precipitation Polymerization in Supercritical Carbon Dioxide
- Application Summary: 2-Methylene-1,3-dioxepane is used in precipitation polymerization in supercritical carbon dioxide (scCO2). This method is used to synthesize copolymers of 2-methylene-1,3-dioxepane with N-vinyl-2-pyrrolidone .
- Methods of Application: Free radical homopolymerization experiments were conducted with 2-methylene-1,3-dioxepane in supercritical carbon dioxide using a heterogeneous precipitation polymerization method and AIBN as the initiator .
- Results: The influence of comonomer feed ratios on the yield, glass transition temperature (Tg) and copolymer composition was investigated. The copolymers produced were characterized by 1H NMR, FT-IR spectroscopy and DSC .
3. Degradable Polymeric Nanomaterials
- Application Summary: 2-Methylene-1,3-dioxepane is used in the preparation of degradable polymeric nanomaterials. The RAFT dispersion polymerization of styrene and 5,6-benzo-2-methylene-1,3-dioxepane was demonstrated to achieve various morphologies, including spheres, vesicles, worms, and large compound vesicles .
- Methods of Application: The method involves the RAFT dispersion polymerization of styrene and 5,6-benzo-2-methylene-1,3-dioxepane .
- Results: The process results in the formation of various morphologies, including spheres, vesicles, worms, and large compound vesicles .
4. Biodegradable Pressure-Sensitive Adhesives
- Application Summary: 2-Methylene-1,3-dioxepane is used in the synthesis of biodegradable pressure-sensitive adhesives (PSAs). The aim is to develop PSAs that are environmentally friendly and can degrade after use .
- Methods of Application: The method involves the bulk free radical terpolymerization of butyl acrylate, 2-methylene-1,3-dioxepane, and vinyl acetate. The reactivity ratios were estimated using the error-in-variables model (EVM) .
- Results: The study provides crucial insights into the incorporation of 2-methylene-1,3-dioxepane across different initial feed compositions and offers estimates of the final terpolymer compositions and distributions .
5. Intracellular Drug Delivery
- Application Summary: 2-Methylene-1,3-dioxepane is used in the construction of biodegradable pH sensitive polymeric prodrugs for intracellular drug delivery .
- Methods of Application: The method involves the synthesis of functional 2-methylene-1,3-dioxepane terpolymer which functions as a building block for the construction of the polymeric prodrug .
- Results: The study demonstrates the potential of these polymeric prodrugs in designing compostable or degradable polymers .
6. Stimuli-Responsive Drug Delivery Carriers and Cell Culture Scaffolds
- Application Summary: 2-Methylene-1,3-dioxepane is used in the preparation of thermoresponsive degradable polymers and hydrogels. These materials have potential applicability as stimuli-responsive drug delivery carriers and cell culture scaffolds .
- Methods of Application: The method involves the radical copolymerization of 2-methylene-1,3-dioxepane and N,N-dimethylacrylamide. The obtained polymers exhibit low critical solution temperature-type phase separation and a swelling-deswelling behavior .
- Results: Under alkaline conditions (pH 11.3), these materials degraded and turned into water-soluble oligomers. In addition, the hydrogels self-degraded in PBS due to the decreased pH of the inner hydrogel .
Future Directions
properties
IUPAC Name |
2-methylidene-1,3-dioxepane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-6-7-4-2-3-5-8-6/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUFZLGLMCACRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1OCCCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
83952-55-0 | |
Record name | 1,3-Dioxepane, 2-methylene-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83952-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60275616 | |
Record name | 2-METHYLENE-1,3-DIOXEPANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60275616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylene-1,3-dioxepane | |
CAS RN |
69814-56-8 | |
Record name | 2-METHYLENE-1,3-DIOXEPANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60275616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methylene-1,3-dioxepane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.